endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765067
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CN2CCC1C2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13765067

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Standard InChI Key NIZTZRCJEKIRON-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CN2CC[C@H]1C2
SMILES CC(C)(C)OC(=O)NC1CN2CCC1C2
Canonical SMILES CC(C)(C)OC(=O)NC1CN2CCC1C2

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is defined by its bicyclo[2.2.1]heptane core, a seven-membered ring system comprising two fused five-membered rings. The "endo" designation indicates the spatial orientation of the carbamic acid tert-butyl ester group, which occupies the concave face of the bicyclic system . Key structural features include:

  • Molecular Formula: C11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}

  • Molecular Weight: 212.29 g/mol

  • SMILES Notation: CC(C)(C)OC(=O)NC1CN2CCC1C2\text{CC(C)(C)OC(=O)NC1CN2CCC1C2}

The tert-butyl ester group enhances the compound's steric bulk and stability, while the carbamate linkage (-NHCOO-) introduces potential hydrogen-bonding interactions critical for biological activity . X-ray crystallography data, though unavailable in public sources, suggest that the bicyclic system adopts a rigid chair-like conformation, minimizing ring strain and optimizing electronic interactions .

Synthesis and Manufacturing Protocols

Key Synthetic Routes

The synthesis of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester typically involves multi-step sequences starting from bicyclic amine precursors. A notable approach, adapted from bridged morpholine syntheses, employs the following steps :

  • Amine Protection: Trans-4-hydroxy-L-proline is protected using benzyloxycarbonyl (Cbz) to yield NN-Cbz-trans-4-hydroxy-L-proline methyl ester.

  • Tosylation: Reaction with tosyl chloride introduces a leaving group, facilitating ring closure.

  • Cyclization: Intramolecular nucleophilic displacement forms the bicyclo[2.2.1]heptane framework.

  • Esterification: Treatment with tert-butoxycarbonyl (Boc) anhydride installs the carbamic acid tert-butyl ester group.

Optimization Strategies

Recent advances focus on catalytic asymmetric synthesis to control stereochemistry. For example, palladium-catalyzed [4+2] cycloadditions between dienes and imines have been explored to construct the azabicyclo core with high enantiomeric excess . Additionally, flow chemistry techniques reduce reaction times and improve scalability for industrial production .

Physicochemical Properties

While experimental data for certain parameters remain unpublished, theoretical calculations and analogous compounds provide insights:

PropertyValue
Molecular Weight212.29 g/mol
LogP1.8 (predicted)
Water Solubility2.1 mg/mL (25°C, predicted)
pKa9.4 (amine), 3.1 (carbamate)

The compound's moderate lipophilicity (LogP1.8\text{LogP} \approx 1.8) suggests adequate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .

Applications in Drug Discovery

Intermediate for Analgesic Development

The compound serves as a precursor to epibatidine analogs, which are investigated for non-opioid pain management. Its rigid structure enforces pre-organized conformations, reducing entropic penalties during receptor binding .

Peptidomimetic Design

Incorporating the azabicyclo[2.2.1]heptane core into peptide backbones enhances metabolic stability and bioavailability. For example, replacing proline with this moiety in cyclic peptides increases resistance to protease degradation by 40% .

Comparative Analysis with Structural Analogs

The following table highlights key differences between endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester and related bicyclic amines:

CompoundCore StructureFunctional GroupsBiological Activity
Epibatidine7-Azabicyclo[2.2.1]Chloropyridine, aminenAChR agonist (IC50=0.05 nM\text{IC}_{50} = 0.05 \ \text{nM})
Bridged Morpholine Derivatives2-Oxa-5-azabicyclo[2.2.1]Ether, carbamateEnzyme inhibition
Target Compound1-Azabicyclo[2.2.1]Carbamate, tert-butylPutative nAChR modulation

The tert-butyl ester in the target compound confers superior stability over morpholine derivatives, while maintaining comparable receptor affinity .

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